"2-(3-Aminophenyl)acetamide" physical and chemical properties
"2-(3-Aminophenyl)acetamide" physical and chemical properties
An In-Depth Technical Guide to 2-(3-Aminophenyl)acetamide
Topic: 2-(3-Aminophenyl)acetamide Physical and Chemical Properties Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(3-Aminophenyl)acetamide (CAS Number: 129743-47-1). It is important to distinguish this compound from its more common isomer, N-(3-aminophenyl)acetamide (CAS: 102-28-3), also known as 3-aminoacetanilide, as data for the latter is more prevalent and can be a source of confusion. This document focuses exclusively on the properties and synthesis of 2-(3-Aminophenyl)acetamide.
Due to the limited availability of experimentally derived data in peer-reviewed literature for this specific compound, this guide combines data from chemical suppliers with proposed experimental protocols based on established, analogous chemical transformations.
Data Presentation
The quantitative data available for 2-(3-Aminophenyl)acetamide are summarized in the tables below for ease of reference and comparison.
Table 1: General and Structural Information
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-Aminophenyl)acetamide | N/A |
| Synonym(s) | Benzeneacetamide, 3-amino- | |
| CAS Number | 129743-47-1 | |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol |
| SMILES | NC1=CC=CC(CC(N)=O)=C1 | |
Table 2: Physicochemical and Computational Data
| Property | Value | Source |
|---|---|---|
| Purity | ≥98% | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Topological Polar Surface Area (TPSA) | 69.11 Ų | |
| LogP (octanol-water partition coeff.) | 0.2966 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 2 |
| Storage Conditions | 4°C, protect from light | |
Experimental Protocols
While a specific, published experimental protocol for the synthesis of 2-(3-Aminophenyl)acetamide was not identified, a plausible and robust synthetic route can be proposed based on standard organic chemistry transformations. The most common approach for synthesizing aminophenyl compounds is the reduction of the corresponding nitrophenyl precursor.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 3-nitrophenylacetic acid:
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Amidation: Conversion of 3-nitrophenylacetic acid to 2-(3-nitrophenyl)acetamide.
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Reduction: Reduction of the nitro group of 2-(3-nitrophenyl)acetamide to the amine, yielding the final product.
Methodology for Step 1: Synthesis of 2-(3-Nitrophenyl)acetamide (Intermediate)
This protocol is based on standard amidation procedures for carboxylic acids.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrophenylacetic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). Stir for 20-30 minutes.
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Amidation: Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (1.2 equivalents) in the presence of a base, to the activated carboxylic acid solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-(3-nitrophenyl)acetamide can be purified by recrystallization or silica gel column chromatography.
Methodology for Step 2: Synthesis of 2-(3-Aminophenyl)acetamide (Final Product)
This protocol is based on the widely used method of catalytic hydrogenation for the reduction of nitroarenes.
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Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a round-bottom flask), dissolve the intermediate 2-(3-nitrophenyl)acetamide (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
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Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or using a hydrogen balloon) and stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-16 hours.
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Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The final compound, 2-(3-Aminophenyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Mandatory Visualization
The following diagram illustrates the proposed logical workflow for the synthesis of 2-(3-Aminophenyl)acetamide.



